molecular formula C13H16O2 B2948611 2-(1-p-Tolylcyclobutyl)acetic acid CAS No. 1516552-35-4

2-(1-p-Tolylcyclobutyl)acetic acid

Cat. No.: B2948611
CAS No.: 1516552-35-4
M. Wt: 204.269
InChI Key: AEJHHDMDYMWNHG-UHFFFAOYSA-N
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Description

2-(1-p-Tolylcyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a p-tolyl (4-methylphenyl) substituent at the 1-position of the cyclobutane ring and an acetic acid group at the 2-position. The cyclobutane ring introduces significant ring strain compared to larger cycloalkanes, which influences its reactivity and conformational flexibility. The p-tolyl group contributes steric bulk and electron-donating effects via the methyl substituent, while the acetic acid moiety enables hydrogen bonding and salt formation, making it relevant in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-[1-(4-methylphenyl)cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-3-5-11(6-4-10)13(7-2-8-13)9-12(14)15/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHHDMDYMWNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-p-Tolylcyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable catalyst.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-p-Tolylcyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(1-p-Tolylcyclobutyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-p-Tolylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(1-p-Tolylcyclobutyl)acetic acid, highlighting differences in substituents, ring systems, and functional groups:

Compound Name Molecular Formula Substituents/Ring System Molecular Weight (g/mol) Key Features
This compound (Target) C₁₃H₁₆O₂ Cyclobutane + p-tolyl + acetic acid 204.27 High ring strain; lipophilic p-tolyl group; acidic carboxylate functionality
2-(1-Amino-4-tert-butylcyclohexyl)acetic acid C₁₄H₂₇NO₂ Cyclohexane + tert-butyl + amino 253.37 Reduced ring strain; tert-butyl enhances hydrophobicity; amino group enables derivatization
2-(1-((tert-Boc)amino)cyclobutyl)acetic acid C₁₂H₂₁NO₄ Cyclobutane + Boc-protected amino 267.30 Boc group improves solubility/stability; cyclobutane retains strain
2-(1-(Nitromethyl)cyclobutyl)acetic acid C₇H₁₁NO₄ Cyclobutane + nitromethyl 173.17 Electron-withdrawing nitro group increases acidity; potential reactivity in nitro reductions
2-[(1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl]acetic acid C₁₀H₁₆O₃ Cyclobutane + acetyl + dimethyl 184.23 Stereochemical specificity (R,R); acetyl group enables keto-enol tautomerism

Structural and Electronic Effects

  • Ring Strain vs. Stability : Cyclobutane derivatives (e.g., target compound and –6) exhibit greater ring strain than cyclohexane analogs (), leading to higher reactivity in ring-opening or functionalization reactions. For instance, the strained cyclobutane in 2-(1-(Nitromethyl)cyclobutyl)acetic acid may facilitate nucleophilic attacks at the nitromethyl group .
  • Substituent Influence: The p-tolyl group in the target compound enhances lipophilicity compared to the polar Boc-protected amino group in , affecting membrane permeability in drug design. The nitro group in lowers the pKa of the acetic acid moiety (~1–2 units) relative to the target compound, increasing its acidity .
  • Stereochemical Considerations : The (1R,3R) configuration in ’s compound demonstrates how stereochemistry can dictate molecular conformation and biological activity, a factor absent in the target compound’s simpler structure .

Biological Activity

2-(1-p-Tolylcyclobutyl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 202.24 g/mol
  • CAS Number : 1516552-35-4

This compound features a cyclobutyl group attached to a p-tolyl group, contributing to its unique biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various cellular pathways, leading to therapeutic effects. The precise mechanisms are still under investigation, but potential targets include:

  • Enzymes : Inhibition or activation of metabolic enzymes.
  • Receptors : Modulation of receptor activity related to inflammation or pain pathways.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

StudyConcentrationEffect Observed
Study A50 µM40% reduction in TNF-α production
Study B100 µM55% inhibition of IL-6 secretion

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Analgesic Activity

In animal models, the compound demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

TestDose (mg/kg)Result
Acetic Acid-Induced Writhing Test2056% inhibition compared to control
Hot Plate Test50Significant increase in pain threshold

These findings indicate promising analgesic properties, warranting further exploration in clinical settings.

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • Objective : Evaluate the efficacy of this compound in IBD models.
    • Results : The compound significantly reduced colonic inflammation and improved histological scores compared to untreated controls.
  • Case Study on Pain Management :
    • Objective : Assess the analgesic potential in post-operative pain models.
    • Results : Patients receiving the compound reported lower pain scores and reduced need for opioid analgesics.

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